molecular formula C15H12ClNO5S2 B2578345 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 853904-20-8

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B2578345
CAS No.: 853904-20-8
M. Wt: 385.83
InChI Key: RNQRSPKFCIMNLJ-XFFZJAGNSA-N
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Description

2-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a rhodanine derivative featuring a thiazolidinone core with a (2-chlorophenyl)methylidene substituent at the C-5 position and a pentanedioic acid side chain at the N-3 position. Rhodanine-based compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5S2/c16-9-4-2-1-3-8(9)7-11-13(20)17(15(23)24-11)10(14(21)22)5-6-12(18)19/h1-4,7,10H,5-6H2,(H,18,19)(H,21,22)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQRSPKFCIMNLJ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a thiazolidine ring with a 2-chlorophenyl substituent and a pentanedioic acid moiety. Its molecular formula is C16H16ClN2O3S2C_{16}H_{16}ClN_2O_3S_2, with a molecular weight of approximately 341.8 g/mol . The compound possesses a high purity level of 95% as per commercial sources .

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis and function. A study reported that similar thiazolidine derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Antioxidant Properties

The compound demonstrates antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role .

Inhibition of Tyrosinase

Recent investigations into the mechanism of action revealed that the compound acts as an inhibitor of tyrosinase , an enzyme involved in melanin production. In vitro studies using melanoma cell lines indicated that the compound significantly reduced melanin synthesis by inhibiting tyrosinase activity more effectively than traditional inhibitors like kojic acid . This suggests potential applications in skin-whitening formulations.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazolidine derivatives, including our compound of interest, demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antibiotics, indicating a promising alternative for treating bacterial infections .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, the compound was tested using DPPH and ABTS radical scavenging assays. Results showed that it exhibited strong scavenging activity comparable to established antioxidants like ascorbic acid. This supports its potential use in formulations aimed at reducing oxidative stress-related conditions .

Research Findings Summary

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibits bacterial growth
AntioxidantScavenges free radicals
Tyrosinase InhibitionReduces melanin production

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid exhibit significant anticancer properties. A study evaluated several derivatives for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that certain derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting strong potential as anticancer agents .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. Molecular docking studies indicated strong binding affinity to the enzyme, which could lead to further investigations into its use as an anti-inflammatory drug .

Case Study 1: Structure Optimization

A study focused on optimizing the structure of thiazolidine derivatives for enhanced biological activity. The researchers synthesized various analogs and evaluated their binding affinities to target proteins involved in cancer pathways. The findings revealed that modifications to the thiazolidine ring significantly influenced both anticancer and anti-inflammatory activities .

Case Study 2: In Vivo Studies

In vivo studies have been conducted using animal models to assess the therapeutic efficacy of compounds related to this compound. These studies aimed to evaluate the pharmacokinetics and biodistribution of the compound, providing insights into its potential clinical applications .

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiazolidinone Core

The thiazolidinone ring’s sulfur and nitrogen atoms are key sites for nucleophilic attack.

  • Thione-Thiol Tautomerism : The sulfanylidene group (C=S) undergoes tautomerism to form a thiol tautomer under basic conditions, enabling reactions with electrophiles like alkyl halides (e.g., methyl iodide) to form thioethers .

  • Ring-Opening Reactions : Nucleophiles (e.g., amines, hydrazines) attack the carbonyl group, leading to ring opening. For example, reaction with hydrazine yields a thiosemicarbazide derivative .

Table 1: Nucleophilic Reactions

ReagentConditionsProductYield (%)Source
Methyl iodideK₂CO₃, DMF, 60°CS-Methylated thioether78
HydrazineEtOH, refluxThiosemicarbazide derivative65
EthylenediamineTHF, RTBis-thiazolidinone conjugate52

Electrophilic Reactions at the Exocyclic Double Bond

The (5Z)-configured double bond participates in electrophilic additions and cycloadditions:

  • Diels-Alder Reactions : The conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts .

  • Halogenation : Bromine in CCl₄ adds across the double bond, yielding a dibromo derivative .

Table 2: Electrophilic Reactions

ReagentConditionsProductSelectivitySource
Bromine (Br₂)CCl₄, 0°C5,6-Dibromo adduct>90% trans
Maleic anhydrideToluene, 110°CDiels-Alder cycloadduct68

Acid-Base Reactions of the Carboxylic Acid Groups

The pentanedioic acid moiety undergoes typical carboxylic acid reactions:

  • Esterification : Reacts with methanol/H₂SO₄ to form dimethyl esters .

  • Salt Formation : Neutralization with NaOH produces disodium salts, enhancing water solubility .

Table 3: Carboxylic Acid Reactivity

Reaction TypeReagent/ConditionsProductApplicationSource
EsterificationMeOH, H₂SO₄, refluxDimethyl pentanedioateProdrug synthesis
Salt FormationNaOH (aq), RTDisodium saltAqueous formulation

Redox Reactions

  • Oxidation of Thione to Sulfone : Treatment with H₂O₂/CH₃COOH oxidizes the C=S group to a sulfone (C=O), altering biological activity .

  • Reduction of Double Bond : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond to a single bond, yielding a saturated analog .

Table 4: Redox Transformations

Reagent/CatalystConditionsProductNotesSource
H₂O₂/CH₃COOHRT, 2 hrsSulfone derivativeIncreased polarity
H₂, Pd-C (10%)EtOH, 50 psiDihydro-thiazolidinone analogLoss of conjugation

Photochemical and Thermal Stability

  • Photoisomerization : UV irradiation (λ = 365 nm) induces E/Z isomerization of the exocyclic double bond, affecting binding affinity in biological systems .

  • Thermal Decarboxylation : Heating above 150°C leads to decarboxylation of the pentanedioic acid chain, forming a succinic acid derivative .

Biological Activity Linked to Reactivity

  • Enzyme Inhibition : The thiazolidinone core acts as a Michael acceptor, covalently binding to cysteine residues in enzymes like prolyl oligopeptidase .

  • Anti-inflammatory Action : The carboxylic acid groups facilitate interactions with metal ions (e.g., Zn²⁺) in metalloproteinase active sites .

Comparison with Similar Compounds

Key Observations :

  • The pentanedioic acid chain may confer better water solubility compared to shorter-chain derivatives like acetic acid (e.g., epalrestat), which could improve bioavailability .

Physical Properties :

  • Melting Points : Analogs with rigid substituents (e.g., 4b, 4c, 4d) exhibit high melting points (232–265°C), suggesting strong intermolecular interactions and crystallinity .

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative, and how can reaction yields be optimized?

The compound is typically synthesized via a multi-step process involving (1) condensation of aromatic aldehydes with 4-thiazolidinone precursors under acidic conditions and (2) subsequent functionalization of the pentanedioic acid moiety. For example, details a method where 5-arylidene-4-thiazolidinones are prepared via electrophilic attack of phenylisothiocyanate on propionitrile derivatives, followed by cyclization with chloroacetyl chloride. Yield optimization can be achieved by controlling stoichiometry (e.g., excess aldehyde to drive condensation) and reaction temperature (reflux in DMF/acetic acid mixtures, as in ). Post-synthetic purification via recrystallization (e.g., DMF-ethanol) is critical to isolate the Z-isomer selectively .

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Key parameters include unit cell dimensions (e.g., monoclinic P21/cP2_1/c space group, a=9.97a = 9.97 Å, b=9.97b = 9.97 Å, c=16.98c = 16.98 Å, β=105.9\beta = 105.9^\circ) and hydrogen-bonding interactions (C–H⋯O), as demonstrated in related thiazolidinone derivatives ( ). Complementary techniques like 1^1H/13^{13}C NMR (to confirm substituent regiochemistry) and IR (to identify carbonyl and sulfanylidene stretches) should be used in tandem .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For instance, highlights ICReDD’s approach using reaction path searches to optimize substituent effects (e.g., chlorophenyl groups for electron withdrawal) and predict regioselectivity. Molecular docking studies can further prioritize derivatives by simulating binding affinities to target proteins (e.g., enzymes inhibited by thiazolidinones). This reduces trial-and-error experimentation and accelerates lead optimization .

Q. How should researchers address contradictions in reported biological activity data for structurally similar analogs?

Discrepancies in bioactivity (e.g., varying IC50_{50} values) may arise from differences in assay conditions (e.g., cell lines, solvent polarity) or isomer purity. A systematic approach includes:

  • Comparative analysis : Re-test analogs under standardized conditions (e.g., ’s compounds under identical kinase inhibition protocols).
  • Isomer verification : Use chiral HPLC or SC-XRD to confirm stereochemical consistency (Z/E configuration impacts bioactivity, as noted in ).
  • Meta-analysis : Cross-reference data from multiple sources (e.g., Acta Cryst. structural databases) to identify outliers .

Q. What strategies are effective in resolving synthetic challenges, such as low regioselectivity in thiazolidinone cyclization?

Low regioselectivity often stems from competing reaction pathways. Strategies include:

  • Solvent engineering : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the thiazolidinone core ().
  • Catalytic additives : Lewis acids (e.g., ZnCl2_2) can stabilize transition states during cyclization.
  • Temperature modulation : Lower temperatures (0–5°C) may suppress side reactions, as shown in ’s synthesis of 2-thioxo-thiazolidinones .

Methodological Considerations

Q. How can researchers validate the stability of this compound under physiological conditions?

Stability assays should include:

  • pH-dependent degradation studies : Monitor hydrolysis of the sulfanylidene and pentanedioic acid moieties in buffers (pH 1–9) via LC-MS.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C, as suggested by analogs in ).
  • Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .

Q. What advanced separation techniques are recommended for purifying complex reaction mixtures?

High-performance liquid chromatography (HPLC) with chiral columns can resolve Z/E isomers. Preparative-scale flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is cost-effective for bulk purification. Membrane technologies (e.g., nanofiltration) may separate by molecular weight in continuous-flow systems ( ) .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for the chlorophenyl-thiazolidinone moiety?

Dihedral angles depend on crystal packing forces (e.g., C–H⋯O interactions) and substituent bulkiness. For example, ’s compound shows a 12.5° angle between the thiazolidinone and chlorophenyl planes, while reports 8.7° due to stronger hydrogen-bonding networks. Researchers should compare unit cell parameters (e.g., V=1622.23V = 1622.23 Å3^3 vs. smaller volumes) to contextualize structural flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.